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Introduction: The Intestinal Epithelial Barrier
The intestinal epithelium is a dynamic, single-cell layer that forms a critical barrier between the

host's internal environment and the external milieu of the gut lumen. This barrier is not merely a

physical wall but a complex, selective filter that absorbs essential nutrients while preventing the

translocation of harmful luminal contents, such as pathogens, toxins, and antigens.[1][2]

Disruption of this barrier, often termed "leaky gut," is a key pathogenic factor in numerous

gastrointestinal disorders, including inflammatory bowel disease (IBD), irritable bowel

syndrome (IBS), and enteric infections.[3]

The intestinal barrier's integrity is maintained by several integrated components:

A physical barrier: Comprised of intestinal epithelial cells (IECs) sealed together by

intercellular multiprotein complexes known as tight junctions (TJs).[4]

A chemical barrier: A dense mucus layer, primarily composed of mucins (e.g., MUC2), that

limits direct contact between bacteria and the epithelium.[1][5]

An immunological barrier: Secretory IgA (sIgA) and antimicrobial peptides (AMPs) secreted

into the mucus layer neutralize pathogens.[1]
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Probiotics, defined as "live microorganisms that, when administered in adequate amounts,

confer a health benefit on the host," have emerged as a promising therapeutic strategy to

preserve and restore intestinal barrier function.[6] This guide provides an in-depth overview of

the mechanisms through which probiotics exert these beneficial effects, summarizes

quantitative data, details key experimental protocols, and visualizes the core signaling

pathways involved.

Core Mechanisms of Probiotic Action on Barrier
Function
Probiotics employ a multi-pronged approach to enhance the intestinal barrier, primarily through

the regulation of tight junction proteins, modulation of host cell signaling pathways, and

reinforcement of the protective mucus layer.

Enhancement of Tight Junction Protein Expression and
Localization
Tight junctions (TJs) are the most apical intercellular structures that regulate paracellular

permeability.[7] They are composed of transmembrane proteins, such as occludin and claudins,

which are anchored to the actin cytoskeleton by scaffolding proteins like zonula occludens-1

(ZO-1).[4][8] Numerous studies have demonstrated that specific probiotic strains can directly

enhance the expression and proper localization of these key TJ proteins.

Lactobacillus species: Strains like Lactobacillus rhamnosus GG (LGG), Lactobacillus

plantarum, and Lactobacillus acidophilus have been shown to increase the expression of

occludin, claudin-1, and ZO-1.[3][4][7][9] For instance, LGG can prevent IFN-γ-induced

downregulation of occludin and ZO-1 in human intestinal enteroids.[10] Soluble proteins

secreted by LGG have been identified as key mediators of this effect, preventing the

redistribution of occludin and ZO-1 away from the cell junctions during injury.[7][11]

Bifidobacterium species: Various Bifidobacterium strains, including B. infantis and B. longum,

protect against barrier impairment by upregulating the expression of occludin and ZO-1.[3]

[12][13] Conditioned media from B. infantis has been shown to normalize the expression of

occludin and claudin-1 in Caco-2 cells challenged with the pro-inflammatory cytokine IL-1β.

[14][15]
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Other Probiotics:Escherichia coli Nissle 1917 (EcN) has been shown to preserve ZO-1

expression in mouse models of colitis and protect occludin and claudin-14 expression in cell

culture models infected with enteropathogenic E. coli.[3]

These effects are often strain-specific, highlighting the importance of selecting well-

characterized probiotics for therapeutic applications.[3]

Modulation of Host Signaling Pathways
Probiotics communicate with host intestinal epithelial cells by modulating key intracellular

signaling pathways that regulate inflammation, cell survival, and barrier integrity.[16]

Toll-Like Receptor (TLR) Signaling: IECs express pattern-recognition receptors (PRRs) like

TLRs that recognize microbial components.[17][18] Probiotics can interact with these

receptors to initiate protective signaling. For example, L. acidophilus can enhance the TJ

barrier via a TLR2-dependent mechanism.[4] Ligand-mediated stimulation of TLRs by

probiotics can trigger downstream signaling that leads to the upregulation and relocalization

of TJ proteins.[7] Probiotics can also beneficially modulate TLR4 signaling to suppress

excessive inflammatory responses to pathogenic lipopolysaccharide (LPS).[17][19]

NF-κB and MAPK Pathways: The NF-κB and MAPK signaling pathways are central

regulators of inflammation.[20] Many pathogens and inflammatory cytokines disrupt barrier

function by activating these pathways. Several probiotic strains exert a protective effect by

inhibiting NF-κB activation.[3] For instance, conditioned media from L. acidophilus and B.

infantis can prevent IL-1β-induced NF-κB nuclear translocation, thereby protecting against

inflammatory barrier damage.[14][15] Probiotics can also modulate the phosphorylation of

MAPK pathway components (p38, JNK, ERK), which can prevent apoptosis and further

reinforce barrier function.[9][20][21]

Myosin Light Chain Kinase (MLCK) Pathway: Increased intestinal permeability is often

associated with the activation of MLCK, which phosphorylates myosin light chain (MLC),

leading to contraction of the perijunctional actomyosin ring and opening of the TJs.[3] Certain

probiotics, such as Lactobacillus rhamnosus, can prevent the dissociation of TJ proteins by

downregulating key proteins in the MAPK/MLCK pathway.[9]

Strengthening the Mucus Layer

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 16 Tech Support

https://www.frontiersin.org/journals/cell-and-developmental-biology/articles/10.3389/fcell.2025.1671152/full
https://www.frontiersin.org/journals/cell-and-developmental-biology/articles/10.3389/fcell.2025.1671152/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC2909492/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3890654/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2016.00601/full
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2022.929346/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC8268081/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3890654/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2013.00512/full
https://www.researchgate.net/figure/Probiotics-modulate-key-signaling-pathways-in-intestinal-epithelial-cells-Various_fig1_49841646
https://www.frontiersin.org/journals/cell-and-developmental-biology/articles/10.3389/fcell.2025.1671152/full
https://www.ovid.com/journals/jpga/abstract/10.1097/mpg.0000000000001310~secretions-of-bifidobacterium-infantis-and-lactobacillus?redirectionsource=fulltextview
https://pubmed.ncbi.nlm.nih.gov/28230606/
https://www.mdpi.com/2072-6643/17/24/3838
https://www.researchgate.net/figure/Probiotics-modulate-key-signaling-pathways-in-intestinal-epithelial-cells-Various_fig1_49841646
https://www.mdpi.com/2072-6643/9/10/1156
https://www.frontiersin.org/journals/cell-and-developmental-biology/articles/10.3389/fcell.2025.1671152/full
https://www.mdpi.com/2072-6643/17/24/3838
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1208000?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The mucus layer serves as the first line of defense, physically separating luminal bacteria from

the epithelial surface.[5][22] Probiotics can enhance this chemical barrier by increasing the

expression and secretion of mucins.[1] Several Lactobacillus and Bifidobacterium species have

been shown to increase the expression of MUC2, the primary gel-forming mucin in the colon, in

intestinal cell lines and animal models.[9][23][24] This leads to a thicker, more robust mucus

layer that improves pathogen exclusion and maintains homeostasis.[1]

Quantitative Data Summary
The following tables summarize quantitative findings from various studies on the effects of

probiotics on key markers of intestinal barrier function.

Table 1: Probiotic Effects on Tight Junction Protein Expression
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Probiotic
Strain(s)

Model
Challeng
e

Effect on
Occludin

Effect on
Claudin-1

Effect on
ZO-1

Referenc
e(s)

L.

rhamnosus

GG (LGG)

Human

Enteroids
IFN-γ

Normalized

expression

(prevented

67%

decrease)

-

Normalized

expression

(prevented

50%

decrease)

[10]

L.

acidophilus

& B.

infantis

(Conditione

d Media)

Caco-2

cells
IL-1β

Prevented

decrease

Prevented

increase
- [14][15]

L. casei
IPEC-J2

cells, Mice
ETEC K88

Prevented

downregul

ation

Prevented

downregul

ation

Prevented

downregul

ation

[3]

L. reuteri Mice

DSS-

induced

colitis

Increased

expression
-

Increased

expression
[4]

E. coli

Nissle

1917

T84 &

Caco-2

cells

EPEC
Preserved

expression

Preserved

claudin-14

expression

- [3]

Probiotic

Mixture (B.

infantis, L.

acidophilus

, etc.)

Neonatal

rats
NEC model

Enhanced

expression

Enhanced

expression
- [4]

Meta-

Analysis

(Various

probiotics)

Animal

models

(IBD)

IBD

induction

Significant

positive

effect

(SMD:

5.64)

Significant

positive

effect

(SMD:

4.45)

Significant

positive

effect

(SMD:

4.20)

[8]
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SMD: Standardized Mean Difference; NEC: Necrotizing Enterocolitis; ETEC: Enterotoxigenic E.

coli; DSS: Dextran Sulfate Sodium; EPEC: Enteropathogenic E. coli.

Table 2: Probiotic Effects on Transepithelial Electrical Resistance (TEER) & Paracellular

Permeability

Probiotic
Strain(s)

Model Challenge
Change in
TEER

Change in
Paracellular
Permeabilit
y

Reference(s
)

L. casei

Porcine

epithelial

cells

None

Increased by

60% vs.

control

Decreased

dextran flux

by >80%

[3]

L. rhamnosus

GG (LGG)

Human

Colonoids

Fecal

supernatant

from IBS

patients

Prevented

decrease

Prevented

increase in

FITC-Dextran

flux

[10]

B. infantis &

L. acidophilus

(Conditioned

Media)

Caco-2 cells IL-1β

Prevented IL-

1β-induced

decrease

Decreased

FITC-Dextran

flux

[14][15]

E. coli Nissle

1917

(Supernatant)

Cell culture
TNF-α & IFN-

γ

Alleviated

dysfunction

(improved

TER)

- [3]

Multi-strain

Probiotic

Elderly

Humans

Age-related

changes
-

Improved

(reduced

Lactulose/Ma

nnitol ratio by

48%)

[25]

Key Experimental Protocols
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Assessing the impact of probiotics on intestinal barrier function requires specific in vitro and in

vivo methodologies. The following are detailed protocols for key experiments.

In Vitro Barrier Function Model: Caco-2 Cell Monolayers
The human colon adenocarcinoma cell line, Caco-2, is widely used because it spontaneously

differentiates into a polarized monolayer of enterocytes with well-developed TJs, mimicking the

intestinal barrier.[26][27]

Cell Seeding and Culture:

Seed Caco-2 cells at a density of approximately 1 x 10⁵ cells/cm² onto semi-permeable

polycarbonate membrane inserts (e.g., Transwells®, 0.4 µm pore size).

Culture the cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10-

20% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.

Maintain the cultures in a humidified incubator at 37°C with 5% CO₂. Change the medium

in both apical and basolateral compartments every 2-3 days.

Allow cells to grow and differentiate for 21 days post-confluence to form a fully polarized

monolayer with stable TJ integrity. Barrier function is typically monitored by measuring

Transepithelial Electrical Resistance (TEER).

Transepithelial Electrical Resistance (TEER)
Measurement
TEER is a real-time, non-invasive method to measure the integrity of TJ dynamics in cell

culture monolayers. It reflects the ionic conductance of the paracellular pathway.

Methodology:

Equilibrate the cell culture plates to room temperature for 15-20 minutes before

measurement.

Use an epithelial volt-ohm meter (e.g., Millicell® ERS-2) equipped with a "chopstick"

electrode pair.
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Sterilize the electrode by rinsing with 70% ethanol followed by sterile phosphate-buffered

saline (PBS) or culture medium.

Place the shorter electrode tip into the apical compartment and the longer tip into the

basolateral compartment, ensuring the electrodes do not touch the cell monolayer.

Record the resistance reading (in Ω).

Measure the resistance of a blank insert (containing medium but no cells) to subtract from

the cell monolayer readings.

Calculate the final TEER value by multiplying the background-corrected resistance (Ω) by

the surface area of the membrane (cm²). The final unit is Ω·cm². An increase in TEER

indicates an enhancement of barrier integrity.

Paracellular Permeability (Flux) Assay
This assay quantifies the passage of non-metabolized molecules of a specific size across the

cell monolayer, providing a direct measure of paracellular permeability. Fluorescein

isothiocyanate-labeled dextran (FITC-dextran, typically 4 kDa, FD4) is a common tracer.

Methodology:

After experimental treatments (e.g., probiotic pre-incubation followed by an inflammatory

challenge), gently wash the Caco-2 monolayers with warm PBS.

Add fresh, serum-free medium to the basolateral compartment.

Add medium containing a known concentration of FITC-dextran (e.g., 1 mg/mL) to the

apical compartment.

Incubate the plate at 37°C.

At designated time points (e.g., 1, 2, 4 hours), collect samples from the basolateral

compartment. Replace the collected volume with fresh medium.

Measure the fluorescence intensity of the basolateral samples using a fluorescence plate

reader (excitation ~490 nm, emission ~520 nm).
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Calculate the concentration of FITC-dextran that has passed through the monolayer using

a standard curve. A decrease in the flux of FITC-dextran to the basolateral compartment

indicates a reduction in permeability (i.e., improved barrier function).

Tight Junction Protein Analysis
Immunofluorescence Staining (for Localization):

Grow Caco-2 cells on permeable supports or glass coverslips.

After treatment, fix the cells with 4% paraformaldehyde.

Permeabilize the cell membranes with a detergent (e.g., 0.1% Triton X-100).

Block non-specific antibody binding using a blocking solution (e.g., 5% bovine serum

albumin).

Incubate with primary antibodies specific to TJ proteins (e.g., anti-ZO-1, anti-occludin).

Wash and incubate with fluorescently-labeled secondary antibodies.

Mount the samples with a mounting medium containing a nuclear counterstain (e.g.,

DAPI).

Visualize the localization and structure of TJ proteins using confocal or fluorescence

microscopy.

Western Blotting (for Quantification):

Lyse the treated cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and

phosphatase inhibitors.

Determine protein concentration using a standard assay (e.g., BCA assay).

Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis (SDS-

PAGE).

Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Block the membrane and probe with specific primary antibodies against TJ proteins.

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an

imaging system. Quantify band intensity using densitometry software, normalizing to a

loading control like β-actin or GAPDH.

Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key processes described

in this guide.
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Probiotic Modulation of the NF-kB Pathway
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Probiotic Interaction with Toll-Like Receptors (TLRs)
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In Vitro Workflow for Assessing Probiotic Effects

1. Caco-2 Cell Culture
Seed cells on Transwell inserts.

Culture for 21 days to form monolayer.

2. Probiotic Treatment
Pre-incubate monolayer with

probiotic strain or supernatant.

3. Inflammatory Challenge
Add inflammatory stimuli (e.g., TNF-α, LPS)

to basolateral or apical side.

4. Barrier Function Assessment
(Non-destructive)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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